Unique Crystal Packing and Disordered Fluorine Position Differentiates 2-fluoro-N-(2-iodophenyl)benzamide from Non-Fluorinated Analogs
Single-crystal X-ray diffraction analysis reveals that 2-fluoro-N-(2-iodophenyl)benzamide crystallizes in the monoclinic space group P21/n with unit cell parameters a = 11.5468 Å, b = 4.7669 Å, c = 21.94 Å, and β = 92.302° [1]. Critically, the organic fluorine atom exhibits positional disorder, a feature that is absent in its non-fluorinated analog, 2-iodo-N-phenylbenzamide, which instead forms distinct hydrogen-bonded chains [2]. This fluorine-induced disorder leads to a significantly different packing arrangement, highlighting that the presence and position of the fluorine atom are not passive but actively dictate the supramolecular assembly, thereby altering the material's bulk properties.
| Evidence Dimension | Crystal Packing (Space Group and Disorder) |
|---|---|
| Target Compound Data | Monoclinic, P21/n, a=11.5468 Å, b=4.7669 Å, c=21.94 Å, β=92.302°, with disordered organic fluorine [1]. |
| Comparator Or Baseline | 2-iodo-N-phenylbenzamide (non-fluorinated analog): Triclinic, P-1, a=8.930 Å, b=9.239 Å, c=11.503 Å, α=85.04°, β=77.03°, γ=65.76°, forming N-H···O hydrogen-bonded chains [2]. |
| Quantified Difference | Different crystal system (monoclinic vs. triclinic) and distinct packing motif driven by the presence of the ortho-fluorine atom. |
| Conditions | Single-crystal X-ray diffraction at 292 K with MoKα radiation (λ = 0.71073 Å) [1]; Comparator data from single-crystal X-ray diffraction at 296 K [2]. |
Why This Matters
This compound serves as a specific, well-characterized building block for crystal engineering studies where controlled fluorine-mediated disorder is required, offering a distinct solid-state property profile not available from non-fluorinated analogs.
- [1] Nayak SK, Reddy MK, Chopra D, Guru Row TN. COD Entry 7206921: 2-fluoro-N-(2-iodophenyl)benzamide. Crystallography Open Database. 2012. View Source
- [2] Bairagi KM, Kumar VBS, Bhandary S, Venugopala KN, Nayak SK. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E. 2018;74(8):1130-1133. View Source
